molecular formula C9H8F3NO3 B14020414 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid

Cat. No.: B14020414
M. Wt: 235.16 g/mol
InChI Key: JJERBXJQMJEKDA-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethoxy and fluoropyridinyl groups attached to a propanoic acid moiety. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The compound may also participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Difluoromethoxy)-5-chloropyridin-4-yl)propanoic acid
  • 2-(2-(Difluoromethoxy)-5-bromopyridin-4-yl)propanoic acid
  • 2-(2-(Difluoromethoxy)-5-iodopyridin-4-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid exhibits unique properties due to the presence of fluorine atoms. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to molecular targets. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-5-fluoropyridin-4-yl]propanoic acid

InChI

InChI=1S/C9H8F3NO3/c1-4(8(14)15)5-2-7(16-9(11)12)13-3-6(5)10/h2-4,9H,1H3,(H,14,15)

InChI Key

JJERBXJQMJEKDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1F)OC(F)F)C(=O)O

Origin of Product

United States

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